Product packaging for Posaconazole(Cat. No.:CAS No. 177571-33-4)

Posaconazole

Katalognummer: B062084
CAS-Nummer: 177571-33-4
Molekulargewicht: 700.8 g/mol
InChI-Schlüssel: RAGOYPUPXAKGKH-XAKZXMRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Posaconazole is a second-generation triazole antifungal agent of significant interest in biomedical research. Its primary mechanism of action involves the potent inhibition of the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. This inhibition disrupts the formation of ergosterol, an essential sterol for maintaining the integrity and function of the fungal cell membrane, leading to increased membrane permeability and subsequent fungal cell death. Researchers utilize this compound to study a broad spectrum of fungal pathogens, including Aspergillus, Candida, and Zygomycetes, particularly focusing on its efficacy against isolates resistant to other azole antifungals. Its application extends to in vitro susceptibility assays, in vivo model studies of invasive fungal infections, and investigations into antifungal synergism. Furthermore, this compound serves as a key tool for probing the molecular basis of azole resistance, including upregulation of efflux pumps and mutations in the CYP51A gene. This reagent is invaluable in the fields of microbiology, pharmacology, and infectious disease research, providing critical insights for the development of novel therapeutic strategies against resilient mycotic diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42F2N8O4 B062084 Posaconazole CAS No. 177571-33-4

Eigenschaften

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-XAKZXMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049066
Record name Posaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Posaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

White solid

CAS No.

171228-49-2
Record name Posaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171228-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Posaconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Posaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POSACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-172 °C
Record name POSACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanistic Insights into Posaconazole Antifungal Action

Molecular Target Elucidation: Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary molecular target of posaconazole is the fungal enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, specifically identified as CYP51. hilarispublisher.comoup.combiocon.com This enzyme is integral to the biosynthesis of ergosterol (B1671047), a sterol that is vital for the structure and function of fungal cell membranes. wikipedia.orgwikidoc.org

Role of CYP51 in Fungal Ergosterol Biosynthesis Pathway

Ergosterol is a critical component of the fungal cell membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins. wikipedia.orgwikidoc.org The biosynthesis of ergosterol is a complex, multi-step process, with the demethylation of lanosterol being a rate-limiting step. asm.org Fungal lanosterol 14α-demethylase (CYP51) catalyzes the removal of the 14α-methyl group from lanosterol, a crucial transformation in the pathway leading to ergosterol. wikidoc.orgontosight.ai This demethylation is a vital checkpoint in the conversion of lanosterol to ergosterol. wikidoc.org By inhibiting this enzyme, this compound effectively halts the production of ergosterol. researchgate.netdermnetnz.org

Specific Binding Characteristics of this compound to Fungal CYP51

This compound, a structural analogue of itraconazole (B105839), features an extended side chain that is crucial for its potent inhibitory activity. hilarispublisher.comoup.com The antifungal action of azoles like this compound relies on their ability to bind to the active site of lanosterol 14α-demethylase. asm.org The active site of this enzyme contains a heme cofactor. asm.orgmdpi.com this compound's triazole ring nitrogen atom forms a coordinate bond with the heme iron atom within the CYP51 active site, effectively blocking the enzyme's function. asm.orgdrugbank.com

The extended side chain of this compound allows for additional contact points within a channel of the CYP51 enzyme, leading to multiple hydrophobic interactions. oup.com This enhanced binding affinity is thought to contribute to its potent activity, even against some fungal strains that have developed resistance to other azoles like fluconazole (B54011) and voriconazole (B182144) through mutations near the heme moiety of the demethylase. oup.com

Comparative Analysis of CYP51 Affinity with Other Triazoles

This compound generally demonstrates a high affinity for fungal CYP51, often exceeding that of other triazoles. In studies comparing its effects on sterol biosynthesis with itraconazole, fluconazole, and voriconazole, this compound has shown potent inhibition. nih.gov It has demonstrated retained activity against Candida albicans isolates with mutated forms of the 14α-demethylase that confer resistance to fluconazole, itraconazole, and voriconazole. nih.govnih.gov Furthermore, this compound has been found to be a more potent inhibitor of sterol synthesis in Aspergillus fumigatus and Aspergillus flavus than both itraconazole and voriconazole. nih.govnih.gov The extended side chains of this compound and itraconazole are credited with providing these additional contact points with the CYP51 target. hilarispublisher.comoup.com

Comparative Inhibitory Activity of Triazoles

Fungus Triazole Observation
Candida albicans (azole-resistant) This compound Retained activity despite mutations conferring resistance to other azoles. nih.govnih.gov
Aspergillus fumigatus This compound More potent inhibitor of sterol synthesis than itraconazole and voriconazole. nih.govnih.gov
Aspergillus flavus This compound More potent inhibitor of sterol synthesis than itraconazole and voriconazole. nih.govnih.gov

Biochemical Consequences of Ergosterol Biosynthesis Inhibition

The inhibition of lanosterol 14α-demethylase by this compound triggers a cascade of biochemical events within the fungal cell, ultimately leading to the disruption of cell membrane function and inhibition of fungal growth. oup.com

Accumulation of Methylated Sterol Precursors within Fungal Cells

The blockage of CYP51 by this compound prevents the demethylation of lanosterol, leading to a depletion of ergosterol in the fungal cell membrane. researchgate.netmdpi.com Concurrently, this inhibition causes the accumulation of 14α-methylated sterol precursors, such as lanosterol. drugbank.comnih.govmdpi.com Studies have confirmed that exposure of various fungi, including Candida and Aspergillus species, to this compound results in a decrease in total sterol content and a significant accumulation of these methylated sterols. nih.gov In some fungi, other C14-methylated sterols like eburicol (B28769) and obtusifoliol (B190407) have also been identified as accumulating. nih.gov The buildup of these precursors is considered to have toxic effects on the fungal cell. asm.orgmdpi.com For instance, in Rhizopus arrhizus, this compound treatment led to the accumulation of the toxic sterol 14-methylergosta-8,24-diene-3,6-diol. mdpi.comresearchgate.net

Impairment of Fungal Cell Membrane Structure and Function

The dual effect of ergosterol depletion and the accumulation of toxic methylated sterol precursors severely compromises the fungal cell membrane. researchgate.netmdpi.com Ergosterol is essential for maintaining the structural integrity and fluidity of the membrane. wikipedia.orgasm.org Its absence, coupled with the integration of structurally disruptive methylated sterols, leads to a weakened and dysfunctional cell membrane. researchgate.netdermnetnz.org This impairment results in increased membrane permeability, which allows for the leakage of essential cellular components and disrupts the activity of membrane-bound enzymes. mdpi.comnih.gov Ultimately, these disruptions inhibit fungal cell growth and can lead to cell death. oup.comdrugbank.com

Delineation of Fungistatic versus Fungicidal Mechanisms of this compound

This compound's interaction with fungal pathogens can result in either the inhibition of fungal growth (fungistatic) or direct killing of the fungal cells (fungicidal), depending on the specific fungal species and, in some cases, the drug concentration. drugbank.comonlinejbs.com This dual activity underscores the complexity of its antifungal effect. The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.govdermatojournal.com The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane integrity, which can lead to either growth arrest or cell death. drugbank.com

Research has demonstrated that this compound exhibits fungicidal activity against certain fungal species. mdpi.com In vitro and in vivo studies have confirmed its fungicidal action against Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Blastomyces dermatitidis, Cryptococcus neoformans, and Trichosporon species. onlinejbs.commdpi.com Furthermore, it is fungicidal against specific Candida species, including Candida krusei, Candida lusitaniae, and Candida inconspicua. mdpi.comoup.comnih.gov Time-kill studies have corroborated the fungicidal nature of this compound against these susceptible organisms. onlinejbs.comnih.gov

Conversely, for many other fungal species, this compound primarily acts as a fungistatic agent. mdpi.com This means that while it effectively halts the proliferation of the fungus, it does not actively kill the existing fungal cells. Fungistatic activity has been observed for the majority of Candida species, including the common pathogen Candida albicans, as well as Candida glabrata and Candida tropicalis. mdpi.comoup.comnih.gov this compound also demonstrates fungistatic effects against Coccidioides, certain Fusarium species (such as F. oxysporum and F. moniliforme), Scedosporium, and Zygomycetes. mdpi.com The distinction between fungistatic and fungicidal activity is critical in clinical settings, as it can influence the choice of antifungal therapy depending on the severity of the infection and the immune status of the patient.

The determination of whether this compound's effect is fungistatic or fungicidal is often evaluated through in vitro tests such as minimum fungicidal concentration (MFC) and time-kill assays. nih.gov For instance, a study evaluating various Candida species found that for C. krusei, C. inconspicua, and C. lusitaniae, this compound was fungicidal in both MFC and time-kill experiments. nih.gov However, for C. albicans, C. glabrata, and C. tropicalis, the drug was consistently fungistatic. nih.gov Interestingly, for Candida parapsilosis, while MFC data suggested a fungicidal effect for many isolates, time-kill studies revealed a fungistatic action even at high concentrations. nih.gov This highlights the importance of using multiple methods to accurately characterize the nature of antifungal activity.

The following table summarizes the fungistatic and fungicidal activity of this compound against various fungal species based on research findings.

Fungal SpeciesActivity
Aspergillus fumigatusFungicidal onlinejbs.commdpi.com
Aspergillus flavusFungicidal mdpi.com
Aspergillus terreusFungicidal mdpi.com
Blastomyces dermatitidisFungicidal onlinejbs.commdpi.com
Candida albicansFungistatic oup.comnih.gov
Candida glabrataFungistatic oup.comnih.gov
Candida inconspicuaFungicidal mdpi.comnih.gov
Candida kruseiFungicidal mdpi.comoup.comnih.gov
Candida lusitaniaeFungicidal mdpi.comoup.comnih.gov
Candida parapsilosisFungistatic mdpi.comnih.gov
Candida tropicalisFungistatic nih.gov
Coccidioides spp.Fungistatic mdpi.com
Cryptococcus neoformansFungicidal onlinejbs.commdpi.com
Fusarium spp. (e.g., F. oxysporum, F. monilforme)Fungistatic mdpi.com
Scedosporium spp.Fungistatic mdpi.com
Trichosporon spp.Fungicidal mdpi.com
ZygomycetesFungistatic mdpi.com

Preclinical Pharmacokinetics and Pharmacodynamic Modeling of Posaconazole

Pharmacokinetic Characterization in Experimental Models

The preclinical pharmacokinetic profile of posaconazole has been extensively studied in various experimental models to understand its absorption, distribution, metabolism, and elimination characteristics. These studies have been instrumental in predicting its behavior in humans and establishing a foundation for its clinical use.

In Vitro Absorption Mechanisms and Variability Studies

In vitro studies have been crucial in elucidating the absorption mechanisms of this compound. It is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its absorption. europa.eueuropa.eueuropa.eunih.gov This suggests that co-administration with P-gp inhibitors could potentially increase this compound's plasma concentrations, while inducers could decrease them. europa.eueuropa.eueuropa.eu

Studies using membrane vesicles from transporter-overexpressing cells have quantified the inhibitory potential of this compound on P-gp. The 50% inhibitory concentration (IC50) for P-gp was determined to be 3 μM. nih.gov This indicates that this compound itself can inhibit this efflux pump, potentially affecting the absorption of other P-gp substrates. nih.gov

Distribution Profile in Animal Tissues and Models

This compound exhibits a large volume of distribution, indicating extensive distribution into tissues. mdpi.comoup.com This is a key characteristic for an antifungal agent, as it needs to reach the sites of infection in effective concentrations.

In animal models, such as murine models of invasive aspergillosis, this compound has shown effective distribution to the lungs, a primary site of infection. asm.org Studies in pulmonary transplant patients have also revealed that this compound concentrations can be significantly higher in alveolar cells compared to serum. bjid.org.br This preferential distribution to the lungs contributes to its efficacy in treating pulmonary fungal infections. bjid.org.br

Metabolic Pathways and Elimination Characteristics in Preclinical Systems (e.g., Glucuronidation)

The metabolism of this compound is primarily through UDP-glucuronosyltransferase (UGT) enzymes, a phase II metabolic pathway. europa.eueuropa.eueuropa.eumdpi.comjhoponline.com Specifically, UGT1A4 is the key enzyme involved in the formation of its glucuronide metabolites. oup.com A significant portion of the administered dose is eliminated as inactive glucuronide metabolites. mdpi.com

Unlike many other azole antifungals, this compound is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. researchgate.net However, it is a potent inhibitor of CYP3A4. mdpi.comresearchgate.net This lack of metabolism by CYP enzymes means that its clearance is less likely to be affected by drugs that induce or inhibit these enzymes. The primary route of elimination for this compound and its metabolites is through the feces, with a smaller fraction excreted in the urine. mdpi.comwikipedia.org The elimination half-life is long, typically exceeding 24 hours in preclinical models. mdpi.com

Population Pharmacokinetic Modeling and Covariate Analysis in Preclinical and Pediatric Models

Population pharmacokinetic (PopPK) modeling has been employed in preclinical studies to analyze the variability in this compound's pharmacokinetics. In a persistently neutropenic rabbit model of invasive aspergillosis, a one-compartment model with linear elimination best described the pharmacokinetic profile of this compound. researchgate.net

These models help in understanding how different factors, or covariates, can influence drug exposure. Although specific covariate analyses in preclinical models are not extensively detailed in the provided results, PopPK models are essential tools for bridging the gap between preclinical data and human studies, including pediatric populations.

Bioavailability Mechanisms Across Different Formulations in Preclinical Studies

Preclinical studies have investigated the bioavailability of different this compound formulations. These studies are crucial for optimizing drug delivery and ensuring adequate exposure. The oral bioavailability of this compound can be low and variable. wikipedia.org

Pharmacodynamic Characterization in In Vitro and Animal Models

The pharmacodynamic (PD) properties of this compound, which describe the relationship between drug concentration and its antifungal effect, have been well-characterized in both in vitro and in vivo models.

In vitro, this compound demonstrates potent activity against a broad spectrum of fungi, including Aspergillus species and Candida species. mdpi.com Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com

In animal models of fungal infections, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC), or AUC/MIC. nih.govasm.org

In a neutropenic murine model of invasive pulmonary aspergillosis caused by Aspergillus fumigatus, the AUC/MIC ratio was strongly associated with treatment outcomes, as measured by the reduction in lung fungal burden. asm.org Similarly, in a murine model of disseminated candidiasis, the free-drug AUC/MIC ratio was the PK/PD parameter most predictive of efficacy. nih.gov The magnitude of the AUC/MIC ratio required for efficacy can vary depending on the specific fungal pathogen and the site of infection. For instance, in the aspergillosis model, an AUC/MIC target of >100 was suggested for optimal efficacy against both A. fumigatus and Rhizopus oryzae. asm.org In the candidiasis model, free-drug AUC/MIC ratios ranging from 6.12 to 26.7 were associated with efficacy against various Candida albicans strains. nih.gov

These preclinical pharmacodynamic studies have been fundamental in establishing target drug exposures for clinical trials and for guiding dosing regimens to optimize the treatment of invasive fungal infections.

Interactive Data Table: this compound Pharmacodynamic Targets in Animal Models

ModelPathogenPK/PD IndexEfficacy EndpointTarget Value
Neutropenic Murine Invasive Pulmonary AspergillosisAspergillus fumigatusAUC/MIC90% Effective Concentration (EC90)76
Neutropenic Murine Invasive Pulmonary AspergillosisRhizopus oryzaeAUC/MIC90% Effective Concentration (EC90)87
Murine Disseminated CandidiasisCandida albicansFree-drug AUC/MIC50% Maximal Effect6.12 - 26.7

In Vitro Antifungal Susceptibility Profiling and Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent and broad-spectrum in vitro activity against a wide array of fungal pathogens. Its efficacy is quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

This compound exhibits substantial in vitro activity against a vast number of clinically relevant yeasts. In a large-scale study involving over 18,000 yeast isolates, the MIC required to inhibit 90% of the strains (MIC90) was 1.0 μg/mL. nih.gov For approximately 7,000 isolates of Candida and Cryptococcus species, this compound's activity was comparable to or greater than that of itraconazole (B105839), fluconazole (B54011), voriconazole (B182144), and amphotericin B. nih.gov

A study of 1,903 yeast isolates from France reported a this compound MIC90 of 1 μg/mL. asm.org For isolates with elevated fluconazole MICs (≥8 μg/ml), 90% were inhibited by 2 μg/ml of this compound. asm.org

Table 1: In Vitro Activity of this compound against Various Candida Species

Candida Species *Number of Isolates MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL) Reference
C. albicans1740.007–>80.0150.03 nih.gov
C. glabrata570.015–>80.51 nih.gov
C. parapsilosis340.007–0.50.030.125 nih.gov
C. tropicalis300.015–10.030.125 nih.gov
C. krusei190.06–10.250.5 nih.gov
All Candida spp.3,312--0.5 nih.gov

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

This compound is highly active against a wide range of filamentous fungi. In a comprehensive analysis of 4,499 mold isolates, the MIC90 for this compound was 1.0 μg/mL. nih.gov Against over 1,700 mold isolates, which included a large number of Aspergillus species, this compound was more active than or equivalent to comparator antifungal agents. nih.gov

For Aspergillus species, this compound demonstrates potent activity. The MIC50 and MIC90 for all tested Aspergillus spp. were 0.125 μg/mL and 0.5 μg/mL, respectively. asm.org It has been shown to be four to sixteen times more active than amphotericin B against Aspergillus. pagepress.org Importantly, this compound is active against Aspergillus fumigatus strains that are resistant to itraconazole, voriconazole, and amphotericin B. pagepress.orgbioline.org.br

A key feature of this compound is its in vitro activity against the Zygomycetes class of molds, including species of Mucorales like Rhizopus and Mucor. nih.govnih.gov For all zygomycetes tested, the MIC50 and MIC90 values were 0.5 μg/mL and 4.0 μg/mL, respectively. asm.org This activity is a significant advantage, as many other azoles have limited efficacy against these pathogens. nih.govasm.org

This compound's activity against Fusarium species is more variable and species-dependent. pagepress.orgmdpi.com While some studies indicate limited activity with high MIC50 values (>8 µg/ml), others suggest it has some of the lowest MICs against Fusarium compared to other agents. researchgate.netresearchgate.net

Table 2: this compound MICs for Various Filamentous Fungi

Fungal Species/Group Number of Isolates MIC50 (μg/mL) MIC90 (μg/mL) Reference
Aspergillus spp.1,4230.1250.5 asm.org
A. fumigatus2200.250.5 oup.com
Zygomycetes-0.54.0 asm.org
Rhizopus spp.41-2>8 researchgate.net
Fusarium spp.7>8>8 researchgate.net
All Molds4,4990.1251.0 nih.gov

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

The activity of this compound can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), depending on the specific fungal species. mdpi.com This is often assessed by determining the minimum fungicidal concentration (MFC), the lowest drug concentration that kills ≥99.9% of the initial fungal inoculum. asm.org

This compound has demonstrated fungicidal activity against several Candida species, including C. krusei and C. lusitaniae. oup.com For other species like C. albicans, C. glabrata, and C. tropicalis, its activity is generally considered fungistatic. oup.comoup.com In a study against C. krusei, the geometric mean MIC was 0.2 mg/L, while the geometric mean MFC was 0.72 mg/L, indicating fungicidal potential. nih.gov However, for C. parapsilosis, despite low MFC values for many isolates, time-kill studies revealed only fungistatic activity. oup.com

Against filamentous fungi, this compound exhibits fungicidal activity against Aspergillus fumigatus. mdpi.com Studies have shown significant fungicidal effects against various Aspergillus species, with MFCs often being only 1-2 doubling dilutions higher than the MICs. mdpi.com For members of the Mucorales, the in vitro MIC90 has been reported to range from 1 μg/mL to ≥4 μg/mL. researchgate.net

The ratio of MFC to MIC is often used to classify the nature of an antifungal's effect. A low MFC/MIC ratio (e.g., ≤4) is generally indicative of fungicidal activity.

Efficacy against Filamentous Fungi and Molds (e.g., Aspergillus, Mucorales, Fusarium)

Development and Application of In Vitro Pharmacokinetic/Pharmacodynamic Models

In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are crucial tools for understanding the relationship between drug exposure and antifungal effect over time. These models simulate the drug concentration profiles observed in humans, allowing for the study of antifungal efficacy against specific pathogens under controlled laboratory conditions.

One commonly used system is the one-compartment in vitro PK/PD dilution model, which has been applied to study this compound's activity against various Candida species, including C. albicans, C. glabrata, and C. krusei. asm.orgnih.gov These models allow researchers to simulate steady-state pharmacokinetic profiles of different this compound formulations and determine the exposure levels required for fungistatic or fungicidal activity. asm.orgnih.gov For example, such a model was used to explore the efficacy of this compound against C. albicans, simulating the concentrations achieved with both oral and intravenous formulations. asm.org

Another sophisticated model is the in vitro model of the human alveolus, which has been used to study the exposure-response relationships of this compound against Aspergillus fumigatus. oup.com This model consists of two compartments separated by a microporous membrane, with human alveolar epithelial cells on one side and pulmonary endothelial cells on the other, mimicking the alveolar-capillary barrier. oup.com Following inoculation with Aspergillus conidia, this compound is introduced into the "endothelial" compartment, and its effect on fungal growth (measured by galactomannan (B225805) levels) is assessed over time. oup.com

These models are instrumental in defining PK/PD targets, such as the area under the free drug concentration-time curve to MIC ratio (fAUC/MIC), which can then be correlated with outcomes in preclinical animal models and ultimately inform clinical use. asm.orgoup.com

Derivation and Validation of Pharmacodynamic Indices in Preclinical Infection Models

Pharmacodynamic (PD) indices are parameters that link drug exposure to the observed microbiological effect. For this compound, as with other azoles, the key PD index that best predicts efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govoup.com

The fAUC/MIC ratio has been extensively validated for this compound in various preclinical infection models, particularly murine models of invasive aspergillosis and candidiasis. These studies involve infecting immunocompromised mice with a specific fungal pathogen and then administering different doses of this compound to achieve a range of drug exposures. oup.comnih.gov The resulting antifungal effect, often measured by the reduction in fungal burden in target organs (e.g., lungs, kidneys), is then correlated with the calculated fAUC/MIC values. nih.govnih.gov

In a neutropenic murine model of invasive pulmonary aspergillosis, an fAUC/MIC ratio of approximately 1.09 (equivalent to a total drug AUC/MIC of 109, assuming 99% protein binding) was required to suppress lung fungal burden. nih.gov Another study using an inhalational murine model of invasive pulmonary aspergillosis found that a total drug AUC:MIC ratio of 167 was associated with a half-maximal antifungal effect, as measured by a decline in serum galactomannan concentrations. oup.com

Similarly, in models of invasive candidiasis, fAUC/MIC has been identified as the most predictive PD parameter. researchgate.net Studies have shown that an fAUC/MIC target of 25-50 is predictive of efficacy for triazoles, including this compound, against Candida species. oup.com In an in vitro PK/PD model of C. albicans infection, the fAUC/MIC target associated with a half-maximal effect was found to be 169, which correlated with near-stasis effects observed in animal models. nih.gov

These preclinical studies are vital for establishing the fAUC/MIC targets that are likely to be associated with successful clinical outcomes. The validation of this index across different models and pathogens solidifies its importance in guiding the development and optimization of this compound therapy.

Trough Concentration to MIC Ratio (Cmin/MIC)

In the preclinical evaluation of this compound, the trough concentration to minimum inhibitory concentration (MIC) ratio (Cmin/MIC) has been investigated as a pharmacokinetic/pharmacodynamic (PK/PD) index. While the area under the concentration-time curve to MIC ratio (AUC/MIC) is often cited as the most predictive parameter of efficacy, particularly for yeasts, the Cmin/MIC ratio serves as a practical surrogate. unimelb.edu.au This is because trough concentrations are more readily obtainable in a clinical setting than a full AUC profile, which requires multiple sample collections. unimelb.edu.au

Preclinical models have helped to establish a correlation between Cmin/MIC and therapeutic outcomes. In an invasive sinopulmonary Aspergillus flavus infection model, Cmin/MIC values ranging from 9 to 19 were associated with a significant decline in galactomannan levels, an important biomarker for aspergillosis. researchgate.net Further analysis in animal models has established a correlation between this compound AUC and Cmin, allowing for the translation of AUC/MIC targets to Cmin/MIC targets. unimelb.edu.au For instance, a Cmin/MIC ratio of 5 to 8 has been shown to correspond to an AUC/MIC ratio of 200, a target suggested for infections caused by Aspergillus spp. unimelb.edu.au In neutropenic murine models of invasive pulmonary aspergillosis and mucormycosis, a provisional AUC/MIC target of >100 was found to correlate with minimum serum this compound concentrations (Cmins) of 1.25 mg/liter for an Aspergillus fumigatus strain (MIC, 0.5 mg/liter) and 4.0 mg/liter for a Rhizopus oryzae strain (MIC, 2 mg/liter). asm.orgnih.gov

Time Above MIC (T>MIC)

The duration for which the drug concentration remains above the MIC (T>MIC) is another critical PK/PD parameter that has been considered for this compound. For azole antifungals, the antifungal effect is generally considered to be concentration-dependent rather than time-dependent. However, for molds, some studies have identified T>MIC as an important PK/PD index for this compound. nih.gov

Exposure-Response Relationships and Target Attainment Predictions in Animal Models of Invasive Fungal Infections

Preclinical animal models of invasive fungal infections (IFIs) have been instrumental in defining the exposure-response relationships for this compound and for predicting the exposures necessary for successful therapeutic outcomes. These studies consistently demonstrate a significant, dose-dependent or concentration-dependent relationship between this compound exposure and its antifungal effect. nih.govfungalinfectiontrust.org

In neutropenic murine models of invasive candidiasis, the free drug AUC/MIC ratio (fAUC/MIC) was found to be the PK/PD parameter most predictive of efficacy. researchgate.netresearchgate.net For Candida albicans, a fAUC/MIC ratio of approximately 16.9 was associated with a 50% maximal effect (EC50). researchgate.netresearchgate.net

Studies in neutropenic murine models of invasive pulmonary aspergillosis have also established clear exposure-response relationships. In these models, the total drug AUC/MIC ratio is strongly linked to treatment response, which is often measured by a reduction in lung fungal burden or serum galactomannan levels. asm.orgnih.gov Research has shown that the relationships between the total drug AUC/MIC and the treatment response were similar for both Aspergillus fumigatus and Rhizopus oryzae. asm.org The 90% effective concentrations (EC90) corresponded to an AUC/MIC threshold of 76 for A. fumigatus and 87 for R. oryzae. asm.orgnih.gov Based on these findings, a provisional AUC/MIC target of >100 has been suggested to achieve sufficient exposures for effective treatment of infections caused by these molds. asm.orgnih.gov

The table below summarizes key findings from various animal model studies on this compound's exposure-response relationships.

Fungal PathogenAnimal ModelPK/PD IndexEfficacy EndpointTarget ValueSource
Candida albicansNeutropenic MousefAUC/MICEC50~16.9 researchgate.netresearchgate.net
Aspergillus fumigatusNeutropenic Mouse (Pulmonary)AUC/MICEC9076 asm.orgnih.gov
Rhizopus oryzaeNeutropenic Mouse (Pulmonary)AUC/MICEC9087 asm.orgnih.gov
Aspergillus fumigatusNeutropenic Mouse (Pulmonary)AUC/MICStasis44.3 - 57 asm.orgnih.gov
Aspergillus fumigatusNeutropenic Mouse (Pulmonary)AUC/MICMedian for Stasis (10 isolates)87.5 asm.orgnih.gov

These preclinical data are crucial for establishing PK/PD targets. By simulating human pharmacokinetics using data from these animal models, it is possible to estimate the probability of target attainment (PTA) for various this compound formulations against different fungal pathogens with varying MICs. asm.orgnih.gov This modeling helps in understanding how likely a specific regimen is to achieve the necessary exposure for a therapeutic effect.

Spectrum of Activity

Activity against Yeasts

This compound demonstrates potent activity against most Candida species, including those that are often resistant to fluconazole (B54011), such as Candida glabrata and Candida krusei. asm.orgnih.gov It is also active against Cryptococcus neoformans. nih.gov While generally fungistatic against most Candida species, it exhibits fungicidal activity against certain species like C. krusei and C. lusitaniae. mdpi.comoup.com

Genetic Mutations in Lanosterol (B1674476) 14α-Demethylase Gene (ERG11/CYP51A/CYP51B)

Activity against Molds

A key feature of this compound is its excellent activity against a wide variety of molds. asm.org

Aspergillus species: this compound is highly active against various Aspergillus species, including A. fumigatus, A. flavus, and A. terreus. biocon.comasm.org Importantly, it retains activity against many Aspergillus isolates that are resistant to fluconazole and voriconazole (B182144). nih.govasm.org

Fusarium species: this compound has shown activity against certain Fusarium species, which are often resistant to other antifungal agents. mdpi.com

Zygomycetes: One of the most significant attributes of this compound is its consistent activity against members of the order Mucorales (Zygomycetes), such as Rhizopus, Mucor, and Absidia species. nih.govasm.orgnih.gov This is a crucial advantage, as these fungi are intrinsically resistant to many other antifungals, including voriconazole. asm.orgmhmedical.com

Involvement of Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1)

Activity against Other Fungi

This compound also exhibits in vitro activity against a range of other fungal pathogens, including some endemic dimorphic fungi like Histoplasma capsulatum and Blastomyces dermatitidis, as well as dematiaceous fungi. nih.govnih.gov

Structure Activity Relationship Sar and Rational Drug Design of Posaconazole Analogues

Structural Determinants of Posaconazole Antifungal Potency and Spectrum

The unique chemical architecture of this compound is central to its broad-spectrum antifungal activity. Specific structural elements are crucial for its potent inhibition of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comonlinejbs.com

Analysis of Extended Side Chains and Key Functional Groups for CYP51 Interaction

A defining feature of this compound's structure is its long side chain, a characteristic it shares with itraconazole (B105839) but not with more compact triazoles like fluconazole (B54011) and voriconazole (B182144). oup.comlongdom.org This extended side chain provides multiple hydrophobic contact points within a channel of the CYP51 enzyme. oup.comrjptonline.org This extensive interaction is believed to enhance the binding affinity of this compound to the enzyme. oup.commdpi.com

The interaction of this long side chain occurs within a space created by several structural regions of CYP51, including helix A', a β turn, the FG loop, and β-strands. onlinejbs.commdpi.com This robust binding may explain this compound's retained activity against fungal strains with mutations in the CYP51 active site that confer resistance to other azoles like fluconazole and voriconazole. oup.comrjptonline.org

Key functional groups within the this compound structure also play a critical role. The 1,2,4-triazole (B32235) ring is essential for its antifungal activity, as one of its nitrogen atoms coordinates with the heme iron atom in the active site of CYP51, thereby inhibiting the enzyme. mdpi.comresearchgate.net Additionally, the 2,4-difluorophenyl group is considered necessary for achieving the highest level of antifungal activity and potent inhibition of CYP51. mdpi.com The replacement of itraconazole's chlorine substituents with fluorine in the phenyl ring, along with the hydroxylation of the triazolone side chain, contributes to this compound's enhanced potency and broader spectrum of activity. drugbank.comkarger.com

Comparison of this compound Structure with Other Triazole Scaffolds for Enhanced Activity

When compared to other triazole antifungals, this compound's structural distinctions account for its enhanced activity and broader spectrum.

This compound vs. Itraconazole : this compound is a structural analogue of itraconazole, featuring a hydroxylated side chain and the substitution of chlorine with fluorine on the phenyl ring. drugbank.comkarger.comjefferson.edubeilstein-journals.org These modifications are credited with improving its potency and expanding its spectrum of activity. drugbank.comkarger.com Both possess long side chains that allow for strong hydrophobic interactions with the CYP51 enzyme. frontiersin.org

This compound vs. Fluconazole and Voriconazole : Unlike the compact structures of fluconazole and voriconazole, this compound has an extended side chain. oup.comlongdom.org This structural difference is a key factor in its broad-spectrum activity. The long side chain allows for more extensive contact with the CYP51 enzyme, potentially leading to a more stable and potent inhibitory interaction. frontiersin.orgasm.org This may also contribute to its effectiveness against fungal strains that have developed resistance to fluconazole and voriconazole through mutations near the enzyme's active site. oup.comrjptonline.org

The table below summarizes the structural differences and their implications for antifungal activity.

Antifungal AgentKey Structural FeaturesImpact on Antifungal Activity
This compound Long, hydroxylated side chain; furan (B31954) ring; fluorine substitution. drugbank.comoup.comlongdom.orgBroad-spectrum activity, potent inhibition of CYP51, activity against some azole-resistant strains. drugbank.comoup.comrjptonline.org
Itraconazole Long side chain; dioxolane ring; chlorine substitution. oup.comjefferson.eduBroad-spectrum activity, strong hydrophobic interactions with CYP51. frontiersin.org
Fluconazole Compact structure with two triazole rings. oup.comMore limited spectrum compared to this compound. asm.org
Voriconazole Compact structure with a fluorinated pyrimidine (B1678525) ring. clevelandclinicmeded.comBroad-spectrum, but structural differences from this compound affect its binding to mutated CYP51. oup.comasm.org

Design and Synthesis of Novel this compound-Based Analogues

The understanding of this compound's SAR has paved the way for the rational design and synthesis of new analogues with potentially improved therapeutic profiles.

Ligand-Based and Structure-Based Design Methodologies

Both ligand-based and structure-based design approaches have been instrumental in the development of novel this compound analogues. nih.govnih.gov

Ligand-Based Design : This approach focuses on the structure of known active ligands like this compound to identify the key chemical features (pharmacophores) responsible for their biological activity. By comparing the structures of various active and inactive molecules, researchers can build a model that predicts the activity of new, untested compounds.

Structure-Based Design : This method relies on the three-dimensional structure of the biological target, in this case, the CYP51 enzyme. nih.gov By analyzing the crystal structure of CYP51 in complex with this compound, scientists can visualize the precise interactions between the drug and the enzyme. acs.orgnih.govnih.gov This detailed understanding allows for the design of new molecules that can bind more effectively to the active site, potentially leading to increased potency and selectivity. researchgate.netrsc.org Computational tools like molecular docking and molecular dynamics simulations are often employed to predict the binding modes and affinities of newly designed analogues. researchgate.netfrontiersin.org

Exploration of Des-triazole Analogues and Their Biological Activities

Interestingly, research into this compound analogues has also explored the removal of the triazole moiety, a group traditionally considered essential for antifungal activity. nih.govnih.gov Studies on "des-triazole" analogues of both itraconazole and this compound have revealed that this modification does not necessarily abolish biological activity in other contexts, such as the inhibition of the Hedgehog signaling pathway, which is relevant in cancer research. nih.govnih.govx-mol.net

In one study, a des-triazole analogue of this compound was found to be approximately 2.5 times more potent than this compound itself in inhibiting the Hedgehog pathway. nih.gov This suggests that the core scaffold of this compound can be adapted for different biological targets by modifying the functional groups responsible for specific interactions.

Impact of Structural Modifications on Target Binding and Antifungal Activity Profile

Side Chain Modifications : The long side chain of this compound is a critical determinant of its potency. mdpi.comasm.org Alterations to this chain can affect its hydrophobic interactions within the CYP51 channel, potentially leading to changes in binding affinity and antifungal spectrum. oup.comrjptonline.org For instance, mutations in CYP51 that interfere with the binding of this long side chain have been shown to negatively impact the activity of this compound and itraconazole more than that of fluconazole and voriconazole. asm.org

Core Scaffold Modifications : Changes to the central ring structures of this compound can also influence its activity. The replacement of the dioxolane ring in itraconazole with a furan ring in this compound is one such modification that contributes to its unique profile. jefferson.edu

Aromatic Ring Substitutions : The substitution of chlorine with fluorine on the phenyl ring is another key modification that differentiates this compound from itraconazole and contributes to its enhanced potency. drugbank.comkarger.com

The following table presents data on the inhibitory activity of this compound and some of its analogues against different fungal species, illustrating the impact of structural modifications.

CompoundFungal SpeciesMIC (μg/mL)Reference
This compoundAspergillus fumigatus≤0.03-2 oup.com
Candida albicans≤0.03-1 asm.org
Zygomycetes≤0.015-4 asm.org
ItraconazoleAspergillus fumigatus0.06->8 oup.com
Candida albicans≤0.03->16 asm.org
Zygomycetes0.03->8 asm.org
VoriconazoleAspergillus fumigatus0.12-2 oup.com
Candida albicans≤0.03-8 asm.org
Zygomycetes0.25->8 asm.org
FluconazoleCandida albicans≤0.12->64 asm.org

MIC (Minimum Inhibitory Concentration): Lower values indicate greater antifungal activity.

This data highlights the superior and broader activity of this compound against a range of clinically important fungi compared to other triazoles, a direct consequence of its unique structural features.

Computational Approaches in SAR Studies

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) at a molecular level. For this compound and its analogues, these approaches have been pivotal in elucidating the interactions with their biological targets and in guiding the rational design of new, optimized compounds. By simulating the dynamic behavior of the ligand-receptor complex and estimating the energetics of their binding, researchers can predict the potential efficacy of novel chemical entities before their synthesis, saving significant time and resources. mayo.edu

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as a this compound analogue, and its target protein, which is not achievable with static methods like molecular docking. frontiersin.org These simulations model the atomic movements of the system over time, providing insights into the conformational stability of the complex, the flexibility of the binding pocket, and the specific interactions that stabilize the ligand. frontiersin.orgnih.gov

In the development of this compound-based analogues, MD simulations have been employed to study their binding mechanisms with various targets, including the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) and, in the context of drug repurposing, the human Smoothened (Smo) receptor in the Hedgehog signaling pathway. nih.govnih.gov

Studies on triazole inhibitors targeting CYP51 have used MD simulations to reveal that hydrophobic interactions are the primary driving force for binding. frontiersin.org For long-tailed inhibitors like this compound, the simulations show how the extended structure can form more extensive hydrophobic contacts within the enzyme's binding cavity, contributing to its strong binding affinity compared to short-tailed inhibitors like fluconazole. frontiersin.org

A key aspect of MD simulations in SAR studies is the analysis of the root-mean-square deviation (RMSD). By tracking the RMSD of the ligand and protein backbone atoms over the simulation time, researchers can assess the stability of the binding pose. For example, in the design of des-triazole analogues of this compound as Hedgehog pathway inhibitors, MD simulations showed that the most potent analogues exhibited lower RMSD values compared to the parent this compound, indicating a more stable and tighter binding within the Smoothened receptor. nih.gov These simulations also elucidated crucial binding features, such as π-π stacking interactions between the analogue's phenyl rings and specific tyrosine and phenylalanine residues of the protein, which are critical for stabilizing the bound conformation. nih.govnih.gov

Furthermore, MD simulations can validate docking predictions and provide a more accurate representation of the binding mode. In the investigation of novel 2-aryl-3-azolyl-1-indolyl-propan-2-ols as antifungal agents, MD simulations were performed on the target Candida albicans CYP51 (CaCYP51). The results confirmed that the more active (S)-enantiomer maintained a stable binding orientation that aligned perfectly with the known binding position of this compound, rationalizing its superior biological activity. nih.govmdpi.com Similarly, simulations have been used to understand how this compound derivatives interact with other targets, such as anaplastic lymphoma kinase (ALK) tyrosine kinase, with simulations running for up to 200 nanoseconds to ensure the stability of the observed interactions. tandfonline.com

Binding Energy Calculations for Structure Optimization

Following MD simulations, post-processing calculations can be performed to estimate the binding free energy of the ligand-protein complex. These calculations are crucial for structure optimization, as they provide a quantitative measure of binding affinity that can be correlated with experimental bioactivity, such as the half-maximal inhibitory concentration (IC50). researchgate.net The most common methods for this purpose are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. dergipark.org.trnih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.govmdpi.com

These techniques have been successfully applied in the optimization of this compound analogues. In the development of des-triazole this compound analogues targeting the Hedgehog pathway, MM/GBSA calculations were used to predict the binding free energies (ΔG_binding) for this compound and its new derivatives in complex with the Smoothened receptor. nih.gov The results showed a good correlation with the experimentally determined inhibitory activities.

Table 1: Comparison of MM/GBSA Binding Energies and Experimental Hh Pathway Inhibition

Compound ΔG_binding (kcal/mol) IC50 (µM)
This compound -39.41 0.50
Analogue 1 -36.07 0.19
Analogue 19 -45.17 0.03

Data sourced from studies on Hedgehog pathway inhibitors, where lower ΔG_binding values and lower IC50 values indicate stronger binding and higher potency, respectively. nih.gov

These binding energy calculations provide valuable insights for structure optimization. For instance, the studies on des-triazole analogues revealed that the removal of the triazole group, which is responsible for CYP enzyme interactions, led to a decrease in unfavorable polar interactions at the binding surface, a finding supported by the binding energy calculations. nih.gov This rationalized the observed improvement in anti-Hedgehog activity and guided the synthesis of even more potent compounds. nih.govnih.gov

The MM/GBSA method has also been used to evaluate potential this compound derivatives against other therapeutic targets. For instance, in the search for new anticancer agents, the binding free energies of this compound derivatives with the ALK tyrosine kinase were calculated using MM/GBSA to rank and prioritize the synthesized compounds. tandfonline.com Similarly, the MM-GBSA approach was used to show that this compound had a favorable binding energy of -54.8 kcal/mol with the SARS-CoV-2 helicase, suggesting its potential for drug repurposing. researchgate.net These computational predictions are instrumental in the iterative process of lead optimization, allowing researchers to refine chemical structures to enhance binding affinity and selectivity for the intended target. mayo.edu

Mechanistic Investigations of Drug Drug Interactions Ddis with Posaconazole

Cytochrome P450 Enzyme System Interactions

The cytochrome P450 (CYP450) system, a superfamily of enzymes primarily found in the liver, is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Posaconazole's interactions with this system are a primary source of clinically significant DDIs.

This compound's Role as an Inhibitor of Mammalian CYP450 Isoforms (e.g., CYP3A4)

This compound is a potent inhibitor of the CYP3A4 isoenzyme. wikidoc.orgnih.govnih.govresearchgate.neteuropa.eu This inhibition is a key mechanism behind many of its drug interactions. oup.com By binding to and inhibiting the activity of CYP3A4, this compound can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme. wikidoc.orgeuropa.eu This can lead to an increased risk of toxicity from the affected medications. wikidoc.org

The clinical implications of this interaction are extensive, as numerous drugs are metabolized by CYP3A4. For instance, co-administration of this compound with immunosuppressants like sirolimus, tacrolimus, and cyclosporine, which are all CYP3A4 substrates, can lead to substantially elevated blood concentrations of these agents, necessitating dose adjustments to avoid toxicity. wikidoc.orgnova.edu Similarly, the plasma levels of certain HMG-CoA reductase inhibitors (statins), vinca (B1221190) alkaloids, and other therapeutic agents can be significantly increased when given concurrently with this compound. pediatriconcall.comeuropa.eu

The inhibitory effect of this compound on CYP3A4 is considered strong and is a primary consideration in managing polypharmacy in patients receiving this antifungal agent. wikidoc.orgresearchgate.net The interaction is not limited to hepatic CYP3A4; it may also occur in the intestinal wall, affecting the pre-systemic metabolism of orally administered drugs. oup.com

Induction of this compound Metabolism by Concomitant Medications (e.g., UGT1A4 Inducers)

While this compound is a potent inhibitor of CYP3A4, its own metabolism is not primarily mediated by the CYP450 system. Instead, it is mainly metabolized through a phase II reaction known as UDP-glucuronidation, specifically by the UGT1A4 enzyme. nih.govemcrit.orgasm.orgoup.com This metabolic pathway is susceptible to induction by certain co-administered drugs.

Drugs that are known inducers of UGT1A4, such as rifampin, phenytoin (B1677684), and carbamazepine, can significantly increase the metabolism of this compound. nih.govemcrit.orgasm.org This induction leads to a more rapid clearance of this compound from the body, resulting in lower plasma concentrations and potentially reduced antifungal efficacy. nih.govemcrit.org For example, the co-administration of phenytoin has been shown to decrease the Cmax and AUC of this compound by 41% and 50%, respectively. europa.eu This interaction highlights the importance of avoiding the concurrent use of strong UGT inducers with this compound unless the potential benefits outweigh the risks of therapeutic failure. wikidoc.org

Transporter-Mediated Interactions Affecting this compound Disposition (e.g., P-glycoprotein Substrate)

In addition to enzymatic metabolism, the disposition of this compound is also influenced by drug transporters, particularly P-glycoprotein (P-gp). wikidoc.orgnih.govemcrit.orgoup.comresearchgate.net P-gp is an efflux transporter found in various tissues, including the intestines, that actively pumps substrates out of cells and back into the intestinal lumen, thereby reducing their absorption. oup.com

This compound has been identified as a substrate for P-gp. wikidoc.orgnih.govnih.govoup.comresearchgate.net This means that its oral absorption can be influenced by drugs that induce or inhibit P-gp activity. For example, co-administration with P-gp inducers like rifampin can lead to decreased this compound levels. emcrit.org Conversely, while less clinically prominent, P-gp inhibitors could potentially increase this compound concentrations.

Furthermore, this compound itself is an inhibitor of P-gp. researchgate.netseq.es This inhibitory action can lead to increased plasma concentrations of other drugs that are P-gp substrates, such as digoxin (B3395198). researchgate.netseq.es This interaction with digoxin has been described in case reports, highlighting the clinical relevance of this compound's effect on P-gp. researchgate.netseq.es

Influence of Gastrointestinal Modulators on this compound Absorption Kinetics

The absorption of the oral suspension formulation of this compound is highly dependent on the conditions within the gastrointestinal (GI) tract. Factors such as gastric pH and GI motility can significantly impact its bioavailability.

Mechanistic Impact of Gastric pH Modifiers (e.g., Proton Pump Inhibitors, H2 Receptor Antagonists)

The solubility and subsequent absorption of this compound oral suspension are influenced by the acidic environment of the stomach. nih.govdrugs.com An increase in gastric pH can reduce the dissolution of the drug, leading to decreased absorption and lower plasma concentrations. drugs.comdrugs.com

Proton Pump Inhibitors (PPIs): Co-administration of PPIs, such as esomeprazole (B1671258) and omeprazole, which potently suppress gastric acid production, has been shown to significantly reduce this compound exposure. europa.eudrugs.comnih.govresearchgate.net Studies have demonstrated that concomitant use of esomeprazole can decrease the mean Cmax and AUC of this compound by 46% and 32%, respectively. europa.eu For this reason, the concurrent use of this compound oral suspension with PPIs should generally be avoided. drugs.comfda.gov

H2 Receptor Antagonists: Similarly, H2 receptor antagonists like cimetidine (B194882) and ranitidine (B14927) can also increase gastric pH and have been associated with reduced this compound concentrations. nih.goveuropa.eunih.govdrugs.com For instance, co-administration with cimetidine has been shown to reduce this compound Cmax and AUC by 39%. europa.eudrugs.com While some studies have reported conflicting findings regarding the impact of ranitidine, the potential for a class effect exists due to the shared mechanism of increasing gastric pH. nih.govdrugs.com

It is important to note that these interactions are primarily a concern for the oral suspension formulation of this compound. The delayed-release tablet formulation is less susceptible to changes in gastric pH, and no clinically relevant effects on its absorption have been observed with the co-administration of antacids, H2-receptor antagonists, or PPIs. europa.eudrugs.comdrugs.comfda.govhres.ca

Effects of Gastrointestinal Motility Agents (e.g., Metoclopramide)

Gastrointestinal motility can also affect the absorption of this compound oral suspension. Agents that increase GI motility, such as metoclopramide (B1676508), can decrease the transit time of the drug in the upper GI tract, thereby reducing the time available for its dissolution and absorption. nih.gov

Studies have shown that the co-administration of metoclopramide is associated with significantly lower this compound concentrations. nih.govnih.gov A study in healthy volunteers demonstrated a reduction in this compound peak and total exposures when co-administered with metoclopramide. nih.gov This interaction can lead to suboptimal this compound levels and potentially compromise its prophylactic or therapeutic efficacy. drugbank.commedscape.com Therefore, monitoring for reduced therapeutic effect is recommended when this compound oral suspension is used concurrently with metoclopramide. medscape.com

Table of Drug Interactions with this compound

Interacting Drug/Class Mechanism of Interaction Effect on this compound Effect on Interacting Drug
CYP3A4 Substrates (e.g., Sirolimus, Tacrolimus) This compound inhibits CYP3A4 - Increased plasma concentrations
UGT1A4 Inducers (e.g., Rifampin, Phenytoin) Induction of this compound metabolism via UGT1A4 Decreased plasma concentrations -
P-glycoprotein Substrates (e.g., Digoxin) This compound inhibits P-glycoprotein - Increased plasma concentrations
P-glycoprotein Inducers (e.g., Rifampin) Induction of P-glycoprotein efflux Decreased plasma concentrations -
Proton Pump Inhibitors (e.g., Esomeprazole) Increased gastric pH, reducing this compound oral suspension absorption Decreased plasma concentrations (oral suspension) -
H2 Receptor Antagonists (e.g., Cimetidine) Increased gastric pH, reducing this compound oral suspension absorption Decreased plasma concentrations (oral suspension) -
Gastrointestinal Motility Agents (e.g., Metoclopramide) Increased gastrointestinal motility, reducing absorption time Decreased plasma concentrations (oral suspension) -

Characterization of Factors Contributing to Inter- and Intra-patient Variability in this compound Exposure

The therapeutic effectiveness of this compound is closely linked to its systemic exposure, which exhibits significant variability both between different patients (inter-patient) and within the same patient over time (intra-patient). This variability is multifactorial, stemming from physiological, clinical, and genetic factors.

A primary source of variability is related to its oral absorption, which is influenced by the formulation and gastrointestinal conditions.

Formulation and Gastrointestinal Factors: The original oral suspension of this compound has highly variable absorption influenced by food intake and gastric conditions. Its absorption is significantly enhanced when taken with a high-fat meal. Conversely, conditions that increase gastric pH, such as the co-administration of proton pump inhibitors (PPIs) like esomeprazole or H2-receptor antagonists like cimetidine, can decrease the absorption of the oral suspension. For the oral suspension, co-administration with esomeprazole resulted in a 32% decrease in AUC, while cimetidine was associated with a 39% reduction in bioavailability. Agents that increase gastric motility, like metoclopramide, can also reduce exposure to the oral suspension. In contrast, the delayed-release tablet formulation shows more consistent absorption that is less affected by gastric pH and motility.

Table 1: Effect of GI Factors on this compound Formulations
FactorEffect on Oral SuspensionEffect on Delayed-Release Tablet
High-Fat MealSignificantly increases absorptionMinimal effect
Proton Pump Inhibitors (e.g., Esomeprazole)Decreases absorptionNo significant effect
H2-Receptor Antagonists (e.g., Cimetidine)Decreases absorptionNo significant effect
Gastric Motility Agents (e.g., Metoclopramide)Decreases absorptionNo significant effect

Clinical and Patient-Related Factors: Patient-specific conditions can significantly impact this compound exposure. Gastrointestinal integrity is crucial for absorption. Conditions such as diarrhea, mucositis, and gastrointestinal graft-versus-host disease (GVHD) have been shown to reduce this compound absorption and plasma concentrations. One study noted that diarrhea reduced this compound relative bioavailability by 45%. Another found that the presence of mucositis could lower bioavailability by 58%.

Pharmacogenetic Factors: Genetic variations in enzymes and transporters responsible for this compound's metabolism and disposition contribute to inter-individual variability. Polymorphisms in the UGT1A4 gene, the primary enzyme for this compound metabolism, have been linked to differences in drug concentrations. For instance, patients with the UGT1A43 genotype have shown lower steady-state concentrations of this compound. Furthermore, genetic variants in the ABCB1 gene (also known as MDR1), which encodes the P-gp transporter, can influence this compound levels. A study identified a significant association between the ABCB1 2677 TT genotype and higher this compound trough concentrations.

Table 2: Summary of Factors Causing Variability in this compound Exposure
CategoryFactorEffect on this compound Exposure
Drug InteractionsCYP3A4/UGT Inducers (e.g., Rifampin, Phenytoin)▼ Decreased Exposure
Proton Pump Inhibitors (Suspension)▼ Decreased Exposure
H2-Receptor Antagonists (Suspension)▼ Decreased Exposure
Metoclopramide (Suspension)▼ Decreased Exposure
Patient FactorsDiarrhea▼ Decreased Exposure
Mucositis▼ Decreased Exposure
Gastrointestinal GVHD▼ Decreased Exposure
AdministrationFood (Suspension)▲ Increased Exposure
Nutritional Supplement (Suspension)▲ Increased Exposure
PharmacogeneticsUGT1A4*3 Genotype▼ Decreased Exposure
ABCB1 2677 TT Genotype▲ Increased Exposure

Advanced Analytical Methodologies for Posaconazole Research and Quantification

Chromatographic Techniques for Posaconazole Determination

Chromatographic methods are the cornerstone for the analytical determination of this compound. wisdomlib.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely employed techniques, offering robust solutions for both bulk drug analysis and quantification in complex biological matrices. wisdomlib.orgajptonline.com These methods are essential for ensuring drug quality, consistency, and for conducting vital research into the drug's pharmacokinetic profile. wisdomlib.orgasm.org

The development of HPLC methods for this compound analysis involves a systematic approach to create a reliable and efficient procedure for its quantification. nih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure parameters like accuracy, precision, specificity, linearity, and robustness meet stringent standards. nih.govchemrj.org A validated HPLC method is suitable for routine quality control of this compound in both bulk form and finished dosage forms. nih.govchemrj.org

Stability-indicating methods are crucial for assessing the purity of this compound by separating the intact drug from any potential degradation products that may form under various stress conditions. researchgate.netmdpi.com The development of such a method demonstrates its specificity and ability to provide an accurate measure of the drug's concentration without interference. ajptonline.com

To validate the stability-indicating capability of an HPLC method, this compound samples are subjected to forced degradation conditions as prescribed by the ICH. ajptonline.com These conditions typically include:

Acid and Base Hydrolysis: Significant degradation has been observed when this compound is exposed to acidic (e.g., 2N HCl at 70°C) and basic (e.g., 2N NaOH at 70°C) conditions, leading to the formation of distinct degradation products. impactfactor.org One study reported 5.41% degradation after acid hydrolysis and 4.23% after base hydrolysis. impactfactor.org

Oxidative Degradation: Exposure to oxidative agents is another key stress test. ajptonline.com

Thermal Degradation: Heating the drug, for instance at 70°C for a day, is used to assess its stability to heat. impactfactor.org

Photodegradation: Exposing the drug to direct sunlight or UV light helps determine its photosensitivity. ajptonline.comimpactfactor.org

A successful stability-indicating method will resolve the this compound peak from all peaks corresponding to these degradation products, ensuring that the assay results reflect the true content of the active pharmaceutical ingredient. ajptonline.com For example, one method showed no interference from degradation products after exposing the drug to thermal, oxidative, and acid/basic conditions. researchgate.netnih.gov

Table 1: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition/ResultReference
Forced Degradation Condition Acid Hydrolysis (2N HCl, 70°C, 1 hr) impactfactor.org
% Degradation 5.41% impactfactor.org
Forced Degradation Condition Base Hydrolysis (2N NaOH, 70°C, 1 hr) impactfactor.org
% Degradation 4.23% impactfactor.org
Forced Degradation Condition Thermal (70°C, 24 hrs) impactfactor.org
% Degradation No degradation impactfactor.org
Forced Degradation Condition Photodegradation (Sunlight, 24 hrs) impactfactor.org
% Degradation No degradation impactfactor.org

Optimizing chromatographic parameters is essential for developing a method that is fast, efficient, and suitable for routine analysis. researchgate.net The Quality by Design (QbD) approach is increasingly used for a more systematic and robust method development. impactfactor.org This methodology involves identifying critical parameters and understanding their interactions to establish an optimized design space. impactfactor.org

Key parameters that are typically optimized include:

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its ratio with an aqueous buffer is critical. researchgate.netimpactfactor.org For instance, one method utilized a mobile phase of methanol (B129727) and water (75:25, v/v) for an isocratic elution. mdpi.comnih.gov Another used a mixture of 0.01N potassium dihydrogen phosphate (B84403) and acetonitrile (57.4:42.6% v/v). researchgate.net

Column: Various reversed-phase columns, such as C8 and C18, are evaluated to achieve the best separation. impactfactor.orgnih.gov A Shim-pack C8 (250 × 4.6 mm; 5 μm) and a Symmetry C18 column have been successfully used. nih.govresearchgate.net

Flow Rate: The flow rate is adjusted to balance analysis time and separation efficiency. impactfactor.org Common flow rates are around 1.0 mL/min. researchgate.netnih.gov

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of this compound to ensure high sensitivity. impactfactor.org Wavelengths of 260 nm, 262 nm, and 220 nm have been reported as optimal in different methods. nih.govresearchgate.netijcrt.org

Column Temperature: Maintaining a consistent column temperature (e.g., 25°C or 30°C) helps ensure the reproducibility of the retention time. nih.govresearchgate.net

The goal of optimization is to achieve good system suitability results, including a high number of theoretical plates (e.g., >4,900), a tailing factor close to 1 (e.g., 1.04), and low relative standard deviation (RSD) for replicate injections. researchgate.netnih.gov A well-optimized method can provide a retention time for this compound that is suitable for routine analysis, for example, around 8.5 minutes or as short as 3.66 minutes. nih.govresearchgate.net

Table 2: Examples of Optimized HPLC Chromatographic Conditions

ParameterMethod 1Method 2Reference
Column Shim-pack C8 (250 × 4.6 mm; 5 μm)Symmetry C18 nih.gov, researchgate.net
Mobile Phase Methanol:Water (75:25 v/v)0.01N KH2PO4:Acetonitrile (57.4:42.6% v/v) nih.gov, researchgate.net
Flow Rate 1.0 mL/min1.11 mL/min nih.gov, researchgate.net
Detection Wavelength 260 nm220 nm nih.gov, researchgate.net
Column Temperature 25 ± 1°C30°C nih.gov, researchgate.net
Retention Time ~8.5 min3.663 min nih.gov, researchgate.net

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. wisdomlib.orgasm.orgnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov Compared to HPLC-UV, LC-MS/MS offers significantly shorter analysis times and greater sensitivity. asm.orgnih.gov

LC-MS/MS methods have been extensively developed and validated for the quantification of this compound in various biological matrices, providing crucial data for pharmacokinetic research. omicsonline.orgnih.gov These methods allow for the measurement of drug concentrations in human plasma and in different animal tissues like the liver, heart, brain, kidney, and lung. omicsonline.orgnih.gov

A critical step in analyzing biological samples is sample preparation, which aims to remove interfering substances like proteins. omicsonline.org Simple protein precipitation is a commonly used and effective technique. eurofins-viracor.com In this procedure, a solvent such as acetonitrile or methanol is added to the plasma or tissue homogenate sample, causing proteins to precipitate. omicsonline.orgeurofins-viracor.com After centrifugation, the clear supernatant containing the drug is injected into the LC-MS/MS system. eurofins-viracor.com To ensure accuracy, an internal standard, such as this compound-d4, is often added before the precipitation step. nih.gov

The validated methods are capable of measuring this compound concentrations over a wide range, for example, from 2 to 1000 ng/mL in human plasma, with a low limit of quantification (LLOQ) of 2 ng/mL. nih.gov Such sensitivity is vital for accurately defining the pharmacokinetic profile of the drug. nih.govtandfonline.com

The superior performance of LC-MS/MS stems from its enhanced detection capabilities and selectivity. wisdomlib.org The use of a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode allows for highly specific detection. tandfonline.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound at m/z 701.3) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (e.g., m/z 683.4) is selected in the third quadrupole for detection. tandfonline.com This process minimizes interferences from other components in the matrix, leading to high specificity and a better signal-to-noise ratio. tandfonline.comfrontiersin.org

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., 1.7-1.9 μm), can be coupled with MS/MS to further improve performance by shortening analytical run times and increasing resolution. asm.orgdovepress.com UPLC-MS/MS methods have been successfully applied to pharmacokinetic interaction studies, demonstrating good linearity over specified concentration ranges and achieving LLOQs as low as 0.014 µg/mL in plasma. asm.orgtandfonline.com These advanced techniques provide an invaluable tool for clinical and preclinical research, enabling a deeper understanding of this compound's behavior in the body. wisdomlib.orgomicsonline.org

Quantification in Biological Matrices (e.g., Plasma, Tissue Samples) for Pharmacokinetic Studies

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. These characteristics make it a valuable tool for the analysis of this compound. UPLC systems utilize columns with smaller particle sizes (typically less than 2 μm), which necessitates operation at higher pressures to achieve optimal mobile phase flow rates.

UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for this compound quantification, a combination that provides exceptional selectivity and sensitivity. nih.govnih.gov This is particularly useful for measuring low concentrations of the drug. In a typical UPLC-MS/MS method, sample preparation involves a straightforward protein precipitation step, often using acetonitrile or a mixture of acetonitrile and methanol. nih.govtandfonline.com Chromatographic separation is commonly achieved on a C18 reversed-phase column. nih.govtandfonline.com

For instance, one validated UPLC-MS/MS method for quantifying this compound in human plasma used a C18 analytical column and an electrospray ionization (ESI) source. nih.govnih.gov The method demonstrated linearity over a concentration range of 0.014 to 12 µg/mL, with a lower limit of quantification (LLOQ) of 0.014 µg/mL. nih.gov The accuracy and precision of these methods are consistently high, with coefficients of variation typically below 15%. nih.govasm.org

Another study developed a multiplex UPLC-MS/MS assay to simultaneously quantify six different antifungal agents, including this compound, within a short analytical run of less than 7 minutes. asm.org Such methods are highly efficient for therapeutic drug monitoring. Research has also focused on developing stability-indicating UPLC methods to detect and quantify related substances and degradation products of this compound in bulk drug substances. scirp.org These methods are crucial for ensuring the purity and stability of the active pharmaceutical ingredient. scirp.org

ParameterStudy 1 (UPLC-MS/MS) nih.govnih.govStudy 2 (UPLC-MS/MS) tandfonline.comStudy 3 (UPLC for Related Substances) scirp.org
ColumnC18BEH C18 (2.1 × 100 mm, 1.7 µm)Not specified
Mobile PhaseNot specified0.1% aqueous formic acid and acetonitrile (gradient)Not specified
DetectionTriple quadrupole mass spectrometer (MS/MS)Tandem mass spectrometry (MS/MS)UV Detector
Linearity Range0.014 to 12 µg/mL5 to 5000 ng/mLCorrelation coefficient > 0.999
Lower Limit of Quantification (LLOQ)0.014 µg/mL5 ng/mL<0.05%
Sample PreparationProtein precipitation with acetonitrile-methanolProtein precipitation with acetonitrileNot applicable (Bulk Drug)

Spectrophotometric Methods (e.g., UV Spectrophotometry) for this compound Assay

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative to chromatographic methods for the quantification of this compound in bulk and pharmaceutical dosage forms. ajpaonline.comunesp.br These methods are based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.

The development of a UV spectrophotometric method involves selecting an appropriate solvent in which the drug is soluble and that does not interfere with the absorbance measurement. Methanol and acetonitrile are common solvents used for this compound analysis. unesp.brwjpps.com The wavelength of maximum absorbance (λmax) for this compound is consistently reported to be around 260 nm to 263 nm. unesp.brwjpps.com

Several studies have validated UV spectrophotometric methods for this compound according to International Conference on Harmonisation (ICH) guidelines. ajpaonline.comactascientific.com For example, one method developed using methanol as the solvent found the λmax at 260 nm and demonstrated linearity in the concentration range of 5.0 to 25.0 µg/mL with a correlation coefficient (r) of 0.9999. unesp.br Another study using acetonitrile as the solvent reported a λmax of 263 nm and linearity between 5-25 µg/mL (R² = 0.9991). wjpps.com The methods are generally found to be precise, with relative standard deviation (%RSD) values well within the acceptable limit of 2%, and accurate, as demonstrated by recovery studies. ajpaonline.comunesp.br

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters for assessing the sensitivity of the method. For a UV method using acetonitrile, the LOD and LOQ were found to be 0.921 µg/mL and 2.79 µg/mL, respectively. wjpps.com Another study reported an LOD and LOQ of 0.09 and 0.27 µg/mL. globalresearchonline.net Due to their simplicity and speed, these spectrophotometric methods are highly suitable for routine quality control analysis of this compound in pharmaceutical formulations. unesp.br

ParameterStudy 1 unesp.brStudy 2 wjpps.comStudy 3 ajpaonline.com
Solvent (Diluent)MethanolAcetonitrileAqueous Methanol
Wavelength (λmax)260 nm263 nmNot specified
Linearity Range5.0 - 25.0 µg/mL5 - 25 µg/mL4 - 20 µg/mL
Correlation Coefficientr = 0.9999R² = 0.9991R² = 0.9981
Precision (%RSD)0.49% to 0.82%Intraday: 0.88%, Inter-day: 1.03%< 2.0%
Accuracy (Mean Recovery)98.20%Not specifiedNot specified

Implementation of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. impactfactor.org In recent years, QbD principles have been increasingly applied to the development of analytical methods for pharmaceuticals, including this compound, to ensure the method is robust and fit for its intended purpose. globalresearchonline.netresearchgate.net This approach, often termed Analytical QbD (AQbD), moves away from the traditional practice of method development by trial and error.

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This involves defining the goals for the analytical method, such as the required accuracy, precision, and sensitivity for quantifying this compound. researchgate.net

Identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): CQAs are the properties of the analytical result that should be within a certain limit to ensure the desired quality (e.g., peak resolution, retention time). CPPs are the method parameters that can affect the CQAs (e.g., mobile phase composition, pH, flow rate, column temperature). impactfactor.orgresearchgate.net

Risk Assessment: This step links CPPs to CQAs and identifies the parameters that pose the highest risk to method performance. Tools like Ishikawa (fishbone) diagrams are often used for this purpose. globalresearchonline.netresearchgate.net

Design of Experiments (DoE): Statistical designs, such as Box-Behnken or factorial designs, are employed to systematically study the effects of the identified critical parameters and their interactions on the method's responses. researchgate.netoup.com

Establishing a Method Operable Design Region (MODR): The data from the DoE is used to create a "design space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within this design space ensures the method remains robust.

Control Strategy and Continuous Improvement: A control strategy is defined to manage the identified risks and ensure the method consistently performs as expected over its lifecycle. researchgate.net

For this compound, QbD has been successfully applied to develop both stability-indicating RP-HPLC and UV spectrophotometric methods. globalresearchonline.netresearchgate.net In one RP-HPLC method, a Box-Behnken design was used to optimize parameters like buffer flow rate, the percentage of the organic modifier (acetonitrile), and temperature to achieve desired responses for retention time, theoretical plates, and symmetry factor. researchgate.net Similarly, a QbD approach for a UV spectrophotometric method involved evaluating 19 different parameters to identify the critical ones, resulting in a more robust method suitable for routine analysis. globalresearchonline.netresearchgate.net The implementation of QbD results in well-understood, rugged analytical methods that produce reliable data throughout the product lifecycle. globalresearchonline.net

Novel Formulation Research and Drug Delivery Systems for Posaconazole

Strategies to Enhance Oral Bioavailability and Absorption Mechanisms

The erratic and often suboptimal absorption of posaconazole from early formulations, particularly the oral suspension, prompted significant research into strategies to ensure more reliable and enhanced bioavailability. nih.gov These efforts have centered on understanding and mitigating the factors that limit its absorption in the gastrointestinal (GI) tract.

The absorption of this compound is significantly influenced by the characteristics of its oral formulation, primarily demonstrated by the differences between the oral suspension and the delayed-release tablet.

Oral Suspension: The original oral suspension exhibits highly variable absorption that is dependent on gastric conditions. nih.gov Its dissolution is favored in the low pH environment of the stomach. jefferson.edu Consequently, factors that increase gastric pH, such as the co-administration of proton pump inhibitors (PPIs) like esomeprazole (B1671258) or H2-receptor antagonists, can decrease its absorption and bioavailability. jefferson.edunih.goveuropa.eu Similarly, conditions that shorten gastric residence time, such as increased GI motility induced by drugs like metoclopramide (B1676508) or the presence of diarrhea, also reduce exposure. nih.govnih.gov The bioavailability of the suspension is profoundly enhanced by co-administration with food, especially high-fat meals, which can increase the area under the curve (AUC) by up to 400%. jwatch.orgoup.comnih.gov Nutritional supplements and acidic beverages can also improve its absorption. nih.govjwatch.org

Delayed-Release Tablet: To overcome the limitations of the oral suspension, a delayed-release tablet was developed. nih.gov This formulation is designed with a pH-sensitive polymer that releases the drug primarily in the small intestine. jefferson.edu This design makes its absorption relatively independent of gastric pH and residence time. jefferson.edu Studies have shown that co-administration of antacids, PPIs, or metoclopramide does not have a clinically significant impact on the bioavailability of the tablet formulation in healthy volunteers. jefferson.edu While a high-fat meal can still modestly increase exposure from the tablet, the effect is much less pronounced than with the suspension. nih.gov The tablet formulation generally provides higher and more consistent plasma concentrations compared to the oral suspension. oup.comeuropa.euasm.org

The following table summarizes the key differences in gastrointestinal absorption between the two formulations.

FeatureThis compound Oral SuspensionThis compound Delayed-Release Tablet
Primary Site of Dissolution Stomach (low pH environment) jefferson.eduSmall Intestine (pH-triggered release) jefferson.edu
Effect of High Gastric pH (e.g., PPIs) Significantly reduced absorption jefferson.edunih.govNot clinically relevant impact jefferson.eduoup.com
Effect of Increased GI Motility (e.g., Metoclopramide) Reduced absorption nih.govnih.govNot clinically relevant impact jefferson.edu
Effect of Food (High-Fat Meal) Dramatically increased absorption (up to 400%) nih.govnih.govModestly increased absorption (~50%) nih.gov
Bioavailability Variability High inter-patient variability nih.govnih.govLess variability, more consistent exposure oup.comasm.org

As a BCS Class II drug, the primary hurdle for this compound's oral absorption is its very low aqueous solubility (<1 µg/ml). nih.govrjpbcs.com Several advanced formulation strategies have been explored to overcome this intrinsic limitation.

Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at a molecular level, converting its crystalline form to a more soluble amorphous state. researchgate.net Amorphous solid dispersions (ASDs) of this compound have been developed using various polymers. One study focused on a spray-dried dispersion (SDD) using carriers like Soluplus® for solubilization and Gelucire 43/01, a lipid polymer, to create a gastro-retentive delivery system. researchgate.net Another approach used HPMC AS as a carrier in a solvent evaporation technique to create bilayer tablets for both immediate and controlled release. researchgate.net These methods aim to improve the dissolution rate and, consequently, the bioavailability of the drug. researchgate.net

Particle Size Reduction (Nanonization): Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate. rjpbcs.com Supercritical Anti-Solvent (SAS) technology has been used to produce nano-sized this compound particles. Research showed that these nanoparticles had an approximately 50-fold higher dissolution rate compared to the unprocessed drug, which is expected to improve bioavailability. rjpbcs.com

Inclusion Complexes: This method uses cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. asiapharmaceutics.info The hydrophobic this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex that has enhanced aqueous solubility. Studies have utilized β-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve this compound's solubility and dissolution rate. asiapharmaceutics.inforjpn.org The solvent evaporation method of preparing these complexes showed more effective drug release than simple physical mixtures. asiapharmaceutics.info

Excipients are not merely inert fillers; they play a critical role in the formulation's performance and can directly modulate the drug's bioavailability. Preclinical studies, often in rat models, have been instrumental in evaluating the efficacy of these excipients.

Polymers and Carriers: In a study developing a novel spray-dried dispersion-based gastro-retentive formulation, carriers such as Soluplus® and the lipid polymer Gelucire 43/01 were used. researchgate.net Pharmacokinetic studies in male Sprague-Dawley rats were performed to determine the bioavailability of the developed formulation. researchgate.net Similarly, hydrophilic carriers like PVPK30 have been used in amorphous solid dispersions to enhance solubility and dissolution. researchgate.net

Solubilizers and Surfactants: A solid self-nanoemulsifying drug delivery system (S-SNEDDS) was developed using Capmul MCM C8 as the oil, Tween 20 as the surfactant, and Acrysol K140 as the co-surfactant. pharmaexcipients.com The resulting liquid SNEDDS was solidified using Neusilin US2 as a porous carrier. An in vivo bioavailability study in Wistar rats showed that the S-SNEDDS formulation resulted in a 2.27-fold higher bioavailability compared to the pure drug. pharmaexcipients.com

Co-solvents: The co-solvency technique has also been explored to enhance this compound's solubility. asiapharmaceutics.info Preclinical evaluation using different co-solvents, such as PEG 400 and propylene (B89431) glycol, demonstrated a significant increase in solubility. The maximum drug concentration achieved in a water:PEG 400 system was found to be 20.228 ± 0.0169 mg/mL. asiapharmaceutics.info

The following table presents findings from preclinical studies on excipients.

Formulation StrategyKey ExcipientsPreclinical ModelKey Finding
Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) Oil: Capmul MCM C8Surfactant: Tween 20Co-surfactant: Acrysol K140Carrier: Neusilin US2Wistar Rats2.27-fold higher bioavailability compared to pure drug. pharmaexcipients.com
Spray-Dried Dispersion (Gastro-retentive) Carriers: Soluplus®, Gelucire 43/01Male Sprague-Dawley RatsPharmacokinetic study performed to determine bioavailability. researchgate.net
In-vivo Roentgenography Barium sulfate (B86663) as radio-opaque markerNew Zealand White RabbitShowed gastric residence of the SDD formulation for a sufficient time. researchgate.net

Approaches to Overcome Intrinsic Solubility and Permeability Limitations of this compound

Development of Advanced Drug Delivery Systems

Beyond enhancing oral absorption, research has also focused on creating advanced drug delivery systems for alternative routes of administration, particularly topical delivery for localized fungal infections.

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. They are excellent candidates for solubilizing poorly water-soluble drugs like this compound and enhancing their absorption.

Several studies have focused on developing this compound-loaded microemulsions. pnrjournal.comijirt.orgeprajournals.com These systems are typically formulated using an oil phase (e.g., oleic acid), a surfactant (e.g., Labrasol, Tween 80), and a co-surfactant (e.g., PEG 400, Isopropyl alcohol). pnrjournal.comeprajournals.com The resulting microemulsions consist of nano-sized droplets, with one study reporting a globule size of 86 ± 3 nm. pnrjournal.compnrjournal.com These formulations have been shown to effectively solubilize this compound and have been incorporated into secondary carrier systems like gels for topical application. pnrjournal.compnrjournal.com Characterization of these microemulsion-based gels demonstrated good drug content, high drug release (98.50 ± 0.37%), and significant skin permeation (87.27 ± 0.17%), while being non-irritant to the skin. pnrjournal.compnrjournal.com

Nanoemulgels are an emerging topical drug delivery system that combines the advantages of a nanoemulsion with a hydrogel. ijpsjournal.com The nanoemulsion, which contains the solubilized drug in tiny droplets, is incorporated into a gel matrix (e.g., Carbopol 934P). jddtonline.info This system enhances drug solubility, stability, and skin penetration. ijpsjournal.comijpsjournal.com

The rationale for using nanoemulgels for this compound is to improve its delivery to the intended site of action within the skin for treating localized fungal infections. ijpsjournal.cominnovareacademics.in Upon application, the nanoemulgel releases the oil droplets from the gel matrix, which can then penetrate the stratum corneum and deliver the drug to deeper skin layers. jddtonline.info Studies on this compound nanoemulgels have demonstrated the formation of stable formulations with good homogeneity, spreadability, and sustained drug release over 24 hours. jddtonline.info One optimized nanoemulsion formulation had a particle size of 79.19 nm and, when formulated as a nanoemulgel, showed a drug release of 72.01% over 24 hours and exhibited better antifungal activity against Candida albicans compared to a conventional gel. jddtonline.info

Design and Characterization of this compound Cocrystals for Improved Solubility and Dissolution

The formation of multicomponent crystals, or cocrystals, has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic pharmacological activity. scielo.br For this compound, a Biopharmaceutical Classification System (BCS) Class II drug, this approach is particularly relevant due to its low aqueous solubility (<1 μg/mL) and high lipophilicity, which contribute to variable oral bioavailability. scielo.brgoogle.com Crystal engineering allows for the rational design of cocrystals by incorporating a pharmaceutically acceptable coformer into the crystal lattice of the API, leading to improved properties such as solubility, dissolution rate, and stability. scielo.brnih.gov

The design of this compound cocrystals often begins with the selection of appropriate coformers. This process can be accelerated using computational tools and high-throughput screening methods. For instance, computational software like COSMOquick has been utilized to perform virtual screenings of numerous potential coformers, preselecting and ranking candidates based on thermodynamic predictions of cocrystal formation. fhnw.chacs.org This is followed by experimental screening using techniques like liquid-assisted grinding and reaction crystallization to synthesize the predicted cocrystals. fhnw.ch Research has successfully identified several effective coformers for this compound, including dicarboxylic acids and other small organic molecules. scielo.brgoogle.comrjptonline.org

Once formed, these novel crystalline structures are subjected to rigorous characterization to confirm their formation and evaluate their properties. Standard solid-state analytical techniques are employed, including:

Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase, identified by a diffraction pattern distinct from those of the starting materials. scielo.brrjptonline.orgresearchgate.net

Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the melting point, of the cocrystal. A single, sharp endothermic peak different from the API and coformer indicates the formation of a new, homogeneous phase. scielo.brscielo.brrjptonline.org For example, a this compound-adipic acid cocrystal exhibited a melting endotherm at 128.6°C, which is lower than that of pure this compound (168.4°C) and adipic acid (152°C). scielo.br

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify intermolecular interactions, such as hydrogen bonds, between the API and the coformer, evidenced by shifts in the characteristic vibrational bands of the functional groups involved. scielo.brrjptonline.orgresearchgate.net

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, revealing the precise arrangement of molecules in the crystal lattice and the specific hydrogen bonding interactions. For a this compound-4-aminobenzoic acid cocrystal, analysis showed that the molecules interact through O−H···O, N−H···O, and N−H···N hydrogen bonds. sci-hub.seresearchgate.net

The primary goal of developing this compound cocrystals is to enhance its solubility and dissolution rate. Numerous studies have demonstrated significant improvements with various coformers.

This compound-Adipic Acid Cocrystals: Prepared via solvent-assisted grinding in a 1:1 stoichiometric ratio, these cocrystals demonstrated a twofold increase in aqueous solubility compared to the pure drug. scielo.brscielo.br Dissolution studies in 0.1 N HCl revealed a more rapid and complete drug release, with a dissolution efficiency of 61.65% compared to 46.58% for this compound alone. scielo.brusp.br

This compound-4-Aminobenzoic Acid (4-ABA) Cocrystals: A 2:3 molar ratio cocrystal of this compound and 4-ABA, prepared by reaction crystallization, showed remarkable enhancement in solubility and dissolution in biorelevant media. google.comsci-hub.seresearchgate.net This cocrystal significantly outperformed the pure drug, a critical finding for predicting in vivo behavior. google.com

Dissolution Parameters of this compound vs. This compound-4-ABA Cocrystal google.comsci-hub.se
MediumParameterThis compound CrystalThis compound-4-ABA CocrystalImprovement Factor
FaSSIF (Fasted State)Solubility Advantage-139x139
Max Concentration (Cmax)1x16x16
FeSSIF (Fed State)Solubility Advantage-48x48
Max Concentration (Cmax)1x8x8

This compound-Glutaric Acid Cocrystals: Using a solvent drop grinding technique, cocrystals with glutaric acid were formulated. These also demonstrated a significant improvement in dissolution rate when compared to pure this compound. rjptonline.orgresearchgate.net

This compound-Amino Acid Cocrystals: Research into coformers has also included amino acids. A this compound-l-glutamine cocrystal was reported to enhance solubility by over 92-fold and dissolution by more than 7-fold compared to the parent molecule. researchgate.net

Summary of Solubility and Dissolution Enhancement for this compound Cocrystals
CoformerMolar Ratio (API:Coformer)Preparation MethodSolubility EnhancementDissolution EnhancementReference
Adipic Acid1:1Solvent-Assisted Grinding2-fold increase in 0.1 N HClDissolution efficiency improved from 46.58% to 61.65% scielo.brscielo.br
4-Aminobenzoic Acid2:3Reaction Crystallization139x in FaSSIF; 48x in FeSSIFGenerated 16x higher concentration in FaSSIF sci-hub.se
Glutaric Acid1:1Solvent Drop GrindingNot quantifiedSignificant improvement observed rjptonline.orgresearchgate.net
L-GlutamineNot specifiedNot specified92.42-fold7.72-fold researchgate.net

Exploration of Non Antifungal Activities and Repurposing Research of Posaconazole

Inhibition of the Hedgehog (Hh) Signaling Pathway

A substantial body of research has identified posaconazole as a potent inhibitor of the Hedgehog (Hh) signaling pathway. nih.gove-century.us This pathway is crucial during embryonic development but is largely inactive in adults. However, its aberrant reactivation is a known driver in the development and progression of several types of cancer, including basal cell carcinoma (BCC), medulloblastoma, and embryonal rhabdomyosarcoma (ERMS). nih.govnih.govnih.gov The discovery of this compound's anti-Hh activity has positioned it as a promising candidate for anticancer therapy. researchgate.net

The primary molecular target of this compound within the Hedgehog pathway is the Smoothened (SMO) protein, a seven-transmembrane receptor. nih.govnih.gov Under normal conditions, the Patched (PTCH) receptor inhibits SMO. When a Hedgehog ligand binds to PTCH, this inhibition is lifted, allowing SMO to accumulate in a specialized organelle called the primary cilium. nih.gov This initiates a downstream signaling cascade that ultimately activates GLI transcription factors, which regulate the expression of Hh target genes. nih.govmdpi.com

This compound exerts its inhibitory effect by directly targeting SMO. nih.gov Its mechanism is distinct from that of other well-known SMO antagonists like cyclopamine (B1684311) and the clinically approved drug vismodegib. nih.govaacrjournals.org These cyclopamine-competitive inhibitors bind to the transmembrane domain of SMO. nih.gov In contrast, this compound and the related antifungal itraconazole (B105839) are thought to interact with SMO in a different region. aacrjournals.orgnih.gov This alternative binding mode is significant because it allows this compound to inhibit SMO mutants that have developed resistance to cyclopamine-competitive drugs. nih.govmdpi.comaacrjournals.org

Key aspects of this compound's mechanism on SMO include:

Inhibition of Ciliary Accumulation: this compound has been shown to prevent the accumulation of SMO in the primary cilia, a critical step for signal transduction. nih.govresearchgate.net In immunofluorescence studies, treatment with this compound significantly reduced the localization of SMO to primary cilia in NIH-3T3 cells stimulated with a Hh pathway agonist. nih.govresearchgate.net

Downstream Signal Blockade: By inhibiting SMO, this compound effectively blocks the subsequent activation and nuclear translocation of GLI transcription factors (like Gli1 and Gli2), leading to the downregulation of Hh target genes. nih.gove-century.usresearchgate.net

Activity Against Resistant Mutants: A major advantage of this compound is its ability to inhibit SMO mutants, such as SMO-D473H, which confer resistance to other inhibitors. mdpi.com This suggests its potential use in treating cancers that have relapsed after treatment with first-line Hh pathway inhibitors. aacrjournals.org

Research into the structure-activity relationships (SAR) of this compound has provided insights into the chemical features necessary for its anti-Hedgehog activity. Studies involving synthetic analogues have aimed to optimize potency while minimizing off-target effects.

A key finding is that the triazole moiety, essential for the antifungal activity of this compound (which involves inhibiting lanosterol (B1674476) 14α-demethylase), is not required for Hedgehog pathway inhibition. nih.gov Researchers have synthesized and tested des-triazole analogues of both this compound and itraconazole. nih.govx-mol.net These studies revealed that removing the triazole group not only maintained but in some cases enhanced anti-Hh activity. nih.gov Furthermore, this modification successfully abolished the potent inhibition of the metabolic enzyme Cyp3A4, a major cause of drug-drug interactions associated with triazole antifungals. nih.govnih.gov

Molecular dynamics and binding energy studies suggest that π-π interactions between the compound and the SMO protein play a crucial role in stabilizing the bound state. nih.govx-mol.net It is also proposed that the tetrahydrofuran (B95107) region of the this compound scaffold projects out of the SMO binding site, offering a potential location for further chemical modifications to improve drug properties. nih.gov These SAR studies are critical for designing new, more potent, and selective anti-Hh agents based on the this compound scaffold. nih.govx-mol.net

The anti-Hedgehog activity of this compound has been validated in various preclinical models of cancer, demonstrating its potential as a repurposed therapeutic agent.

In models of basal cell carcinoma (BCC) , a cancer type frequently driven by Hh pathway mutations, this compound has shown significant efficacy. In nude mice with subcutaneous allografts of murine BCC, treatment with this compound significantly suppressed tumor growth compared to vehicle controls. aacrjournals.orgaacrjournals.org Examination of the treated tumors revealed necrosis and a significant reduction in the expression of the Hh target gene Gli1. aacrjournals.org

For embryonal rhabdomyosarcoma (ERMS) , another Hh-dependent malignancy, this compound has also shown promise. In vitro studies using human ERMS cell lines (RD, RMS-YM, and KYM-1) demonstrated that this compound inhibited cell proliferation in a dose- and time-dependent manner. nih.gove-century.us It was found to induce cell cycle arrest at the G0/G1 phase and trigger autophagy by downregulating SMO and Gli1. nih.govresearchgate.net In a subcutaneous ERMS mouse model, this compound treatment led to a significant inhibition of tumor growth. nih.govresearchgate.net

Research in glioblastoma (GBM) , an aggressive brain tumor, suggests this compound can target cancer stem-like cells (CSCs). This compound was shown to decrease the self-renewal capacity of GBM cells and downregulate CSC markers like CD133 and SOX2. frontiersin.org In a nude mouse model, this compound treatment significantly reduced the growth of subcutaneously implanted U87-MG glioblastoma cells. frontiersin.org Interestingly, this effect was linked to the induction of autophagy and suppression of the Wnt/β-catenin/survivin signaling pathway. frontiersin.org

The table below summarizes key findings from preclinical studies.

Cancer TypeModel UsedKey FindingsReference
Basal Cell Carcinoma (BCC)Murine Ptch+/-;Trp53-/- BCC allografts in nude miceSignificantly suppressed tumor growth; reduced Gli1 mRNA expression. aacrjournals.org
Embryonal Rhabdomyosarcoma (ERMS)Human ERMS cell lines (RD, RMS-YM, KYM-1) and a subcutaneous mouse modelInhibited cell proliferation, induced G0/G1 arrest and autophagy; suppressed tumor growth in vivo. nih.govresearchgate.net
Glioblastoma (GBM)Human GBM cell lines (U251, U87-MG) and a subcutaneous nude mouse modelAttenuated cancer stem-like cell properties; reduced tumor growth in vivo. frontiersin.org
Triple-Negative Breast Cancer (TNBC)Humanized mouse model with orthotopic TNBC cellsInhibited tumor progression and reinstated anti-tumor immunity. researchgate.netbiorxiv.org

Structure-Activity Relationships for Anti-Hedgehog Properties

Computational Studies of Off-Target Interactions and Potential Mechanisms

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in exploring the off-target interactions of this compound and elucidating potential mechanisms for its repurposed activities.

Beyond its interaction with SMO, computational screening of thousands of compounds from the ZINC15 database identified this compound as a potent inhibitor of CYP11A1 (also known as cholesterol side-chain cleavage enzyme). biorxiv.org This enzyme is critical for the first step in steroidogenesis. In silico and subsequent in vitro studies confirmed that this compound could inhibit the synthesis of pregnenolone (B344588) in immune cells, suggesting a potential role in immunomodulation and cancer immunotherapy. biorxiv.org The IC₅₀ value for CYP11A1 inhibition was found to be 217.9 nM, which was four times lower than that of aminoglutethimide, a known steroidogenesis inhibitor. biorxiv.org

Other computational studies have explored the interaction of this compound with different biological macromolecules. Molecular docking simulations have been used to investigate its binding to DNA. researchgate.net These studies suggested that this compound binds to the minor groove of calf-thymus DNA, an interaction stabilized by electrostatic forces. researchgate.net Such off-target interactions could contribute to its broader biological activity profile.

Furthermore, computational chemistry, specifically using the COSMO-RS theory, has been employed to predict and screen for coformers that can form cocrystals with this compound. acs.orgsolvias.com This research is aimed at improving the physicochemical properties, such as solubility, of the drug, which is not directly related to its mechanism of action but is crucial for developing new formulations for its repurposed applications. acs.org

Q & A

Basic: What validated analytical methods are available for quantifying posaconazole in biological matrices, and how are they optimized?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (HPLC) is widely validated for this compound quantification. Key parameters include:

  • Selectivity : Ensure separation from metabolites or co-administered drugs (e.g., flucloxacillin) via column optimization and mobile phase adjustments .
  • Precision : Intraday and interday precision should meet ≤2% RSD (relative standard deviation), validated through repeated injections of spiked samples .
  • Accuracy : Recovery rates (95–105%) are assessed using standard addition methods in plasma or tissue homogenates .
  • Linearity : Calibration curves (e.g., 0.1–10 µg/mL) must demonstrate R² > 0.99 .
    Refer to FDA/ICH guidelines for full validation protocols.

Advanced: How can population pharmacokinetic (PopPK) modeling address variability in this compound exposure among pediatric patients?

Methodological Answer:
PopPK models integrate covariates like body weight (allometrically scaled), diarrhea, and proton-pump inhibitor use to explain interpatient variability. Steps include:

  • Structural Model : Start with a one-compartment model with first-order absorption (for oral suspension) .
  • Covariate Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM) to identify significant covariates (e.g., diarrhea reduces bioavailability by 30%) .
  • Validation : Perform visual predictive checks (VPCs) and bootstrap analysis to ensure robustness .
  • Dosing Optimization : Simulate exposure profiles to recommend weight-tiered dosing (e.g., 6 mg/kg/day in children <40 kg) .

Basic: What clinical trial designs are optimal for evaluating this compound’s prophylactic efficacy against invasive fungal infections (IFIs)?

Methodological Answer:

  • Randomized Controlled Trials (RCTs) : Compare this compound (300 mg/day) vs. fluconazole/itraconazole, with primary endpoints of IFI incidence over 100 days .
  • Stratification : Balance cohorts by risk factors (e.g., neutropenia, graft-versus-host disease) .
  • Outcome Metrics : Use odds ratios (OR) with 95% confidence intervals (CI); meta-analyses show this compound reduces IFI risk by 63% (OR = 0.37, 95% CI: 0.27–0.50) .

Advanced: How should researchers resolve contradictions in this compound efficacy data across heterogeneous patient populations?

Methodological Answer:

  • Subgroup Analysis : Stratify by immunocompromised status (e.g., hematologic malignancies vs. solid organ transplants) to identify effect modifiers .
  • Meta-Regression : Test covariates like dosing regimen, formulation (suspension vs. tablet), and drug interactions (e.g., PPIs) .
  • Sensitivity Analysis : Exclude outlier studies (e.g., small-sample trials) to assess robustness of pooled estimates .

Advanced: What in vitro and in vivo models best predict this compound’s drug-drug interaction (DDI) potential?

Methodological Answer:

  • In Vitro : Use human liver microsomes to assess CYP3A4 inhibition (IC50 values). This compound shows potent inhibition (IC50 = 0.2 µM), necessitating dose adjustments with tacrolimus or vinca alkaloids .
  • In Vivo : Conduct crossover studies in healthy volunteers, measuring this compound AUC changes when co-administered with CYP3A inducers (e.g., rifampicin reduces exposure by 50%) .
  • Mechanistic Modeling : Combine static (e.g., [I]/Ki) and dynamic (PBPK) models to predict DDIs .

Basic: What factors influence this compound bioavailability, and how are they mitigated in study designs?

Methodological Answer:

  • Formulation : Tablets yield 30% higher bioavailability than oral suspension; administer with high-fat meals to enhance absorption .
  • Drug Interactions : Proton-pump inhibitors reduce gastric acidity, decreasing solubility. Restrict PPIs during trials or use delayed-release formulations .
  • Patient Factors : Monitor diarrhea (reduces absorption by 25%) via daily stool logs in clinical protocols .

Advanced: How to optimize reverse-phase HPLC methods for this compound quantification in complex matrices?

Methodological Answer:

  • Column Selection : Use C18 columns (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) for peak symmetry .
  • Detection : UV detection at 261 nm balances sensitivity (LOD = 0.05 µg/mL) and specificity .
  • Sample Preparation : Protein precipitation with methanol (1:3 ratio) achieves >95% recovery in plasma .
  • Validation : Follow ICH Q2(R1) guidelines for precision (≤2% RSD), accuracy (98–102%), and robustness (column temperature ±2°C) .

Basic: What statistical methods are recommended for analyzing this compound’s prophylactic efficacy in meta-analyses?

Methodological Answer:

  • Fixed-/Random-Effects Models : Use DerSimonian-Laird random-effects models if heterogeneity (I² > 50%) exists across RCTs .
  • Forest Plots : Visualize pooled ORs (e.g., OR = 0.37 for IFI prevention) with 95% CIs .
  • Publication Bias : Assess via Egger’s regression or funnel plot asymmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posaconazole
Reactant of Route 2
Reactant of Route 2
Posaconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.